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Introduction

AG5.0 is an investigational, orally bioavailable, small molecule inhibitor of the constitutively
activated TKR-M receptor tyrosine kinase, a key driver in a subset of treatment-resistant solid
tumors. This document provides a comprehensive overview of the preclinical and Phase |
pharmacokinetic (PK) and pharmacodynamic (PD) profile of AG5.0. The data presented herein
support the continued development of AG5.0 as a potential therapeutic agent for targeted
cancer therapy.

Pharmacokinetics

The pharmacokinetic properties of AG5.0 have been characterized through a series of in vitro
and in vivo studies, including assessments in multiple preclinical species and a first-in-human
Phase | trial. These studies were designed to understand the absorption, distribution,
metabolism, and excretion (ADME) of the compound.[1][2][3]

Summary of Pharmacokinetic Parameters

The key pharmacokinetic parameters for AG5.0 are summarized in the tables below.

Table 1: In Vitro and Preclinical In Vivo Pharmacokinetic Profile of AG5.0
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Parameter Mouse Rat Dog In Vitro
Dose (mg/kg) 10 (IVv), 30 (PO) 5 (1V), 20 (PO) 2 (Iv), 10 (PO) N/A
T% (h) 2.1 3.5 5.8 N/A
CL (mL/min/kg) 25.3 15.1 8.9 N/A
Vss (L/kg) 2.8 3.2 4.1 N/A
Bioavailability

45 58 65 N/A
(%)
Plasma Protein 98.5 (Human),

o N/A N/A N/A

Binding (%) 97.2 (Rat)
Metabolic >60 (Human
Stability (T, N/A N/A N/A Liver
min) Microsomes)

Table 2: Human Pharmacokinetic Parameters of AG5.0 (Phase I, Single Ascending Dose)

AUCo-24
Dose Group Cmax (ng/mL) Tmax (h) T (h)
(ng-h/mL)
100 mg 250 £ 45 2.0 1850 = 320 85x1.2
200 mg 510+ 80 2.5 4100 = 650 9.1+15
400 mg 980 = 150 25 8500 + 1300 9.8+1.8

Experimental Protocols: Pharmacokinetics

o Objective: To determine the rate of metabolism of AG5.0 in human liver microsomes.

e Methodology: AG5.0 (1 uM) was incubated with human liver microsomes (0.5 mg/mL) and
an NADPH-regenerating system at 37°C. Aliquots were taken at 0, 5, 15, 30, and 60
minutes. The reactions were gquenched with acetonitrile. The concentration of AG5.0 was
quantified by LC-MS/MS. The half-life (T%2) was determined from the first-order decay plot of
the compound concentration over time.
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Objective: To determine the extent of AG5.0 binding to plasma proteins.

Methodology: The binding of AG5.0 to human and rat plasma proteins was determined by
equilibrium dialysis. AG5.0 was added to plasma to achieve a final concentration of 5 uM.
The plasma was dialyzed against a protein-free buffer using a semi-permeable membrane at
37°C for 4 hours. The concentrations of AG5.0 in the plasma and buffer compartments were
measured by LC-MS/MS to calculate the percentage of bound drug.[4]

Objective: To characterize the pharmacokinetic profile of AG5.0 in preclinical species.

Methodology: AG5.0 was administered to male Sprague-Dawley rats via intravenous (IV)
and oral (PO) routes.[5] For IV administration, a single bolus dose was given. For PO
administration, the compound was formulated in a suitable vehicle and given by oral gavage.
Serial blood samples were collected at predetermined time points.[6] Plasma was separated
and the concentration of AG5.0 was determined using a validated LC-MS/MS method.
Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualization: In Vivo Pharmacokinetic Study Workflow
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Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Pharmacodynamics

The pharmacodynamic activity of AG5.0 was evaluated through in vitro enzymatic and cell-
based assays, as well as in vivo tumor growth inhibition studies in a xenograft model. These
studies confirm that AG5.0 is a potent and selective inhibitor of the TKR-M kinase and
demonstrates on-target activity in a disease-relevant context.

Summary of Pharmacodynamic Parameters

Table 3: In Vitro and In Vivo Pharmacodynamic Profile of AG5.0

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b12381149?utm_src=pdf-body-img
https://www.benchchem.com/product/b12381149?utm_src=pdf-body
https://www.benchchem.com/product/b12381149?utm_src=pdf-body
https://www.benchchem.com/product/b12381149?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Assay Type Parameter Value

Enzymatic Assay TKR-M ICso 2.5nM

>1000-fold vs. 250 other

Kinase Panel Selectivity )
kinases

Cell Proliferation ICso (TKR-M
Cell-Based Assay ) 15 nM
mutant cell line)

Target Engagement (pTKR-M
ICs0)

12 nM

) ] Tumor Growth Inhibition (TGI)
In Vivo Efficacy ¢ 30 mafko/d 85%
a mg/kg/day

(TKR-M Xenograft Model)

Experimental Protocols: Pharmacodynamics

o Objective: To determine the potency of AG5.0 against the target TKR-M kinase.

o Methodology: A radiometric kinase assay was used to measure the inhibitory activity of
AG5.0.[7] Recombinant human TKR-M enzyme was incubated with a specific peptide
substrate, [y-33P]ATP, and varying concentrations of AG5.0. The reaction was allowed to
proceed for 60 minutes at room temperature and then stopped. The amount of radiolabeled
phosphate incorporated into the substrate was quantified using a scintillation counter. ICso
values were calculated by fitting the dose-response data to a four-parameter logistic
equation.[8]

o Objective: To assess the anti-proliferative effect of AG5.0 on a cancer cell line expressing the
TKR-M mutation.

o Methodology: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells
were then treated with a range of AG5.0 concentrations for 72 hours. Cell viability was
assessed using a commercially available luminescent cell viability assay that measures ATP
content. The ICso value was determined from the resulting dose-response curve.

o Objective: To evaluate the anti-tumor efficacy of AG5.0 in a relevant animal model.
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» Methodology: Human cancer cells harboring the TKR-M mutation were implanted
subcutaneously into immunodeficient mice.[9][10] When tumors reached a predetermined
size (e.g., 100-200 mm3), the mice were randomized into vehicle control and treatment
groups.[11] AG5.0 was administered orally once daily at the specified dose. Tumor volume
and body weight were measured 2-3 times per week.[11] At the end of the study, tumors
were excised and weighed. Tumor growth inhibition (TGI) was calculated as the percentage
difference in the mean tumor volume between the treated and vehicle groups.

Visualizations: Signaling Pathway and Experimental
Workflow
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Caption: Hypothetical signaling pathway of the TKR-M receptor and the inhibitory action of
AGb5.0.
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Caption: Experimental workflow for an in vivo xenograft efficacy study.[11]

Conclusion

The preclinical and early clinical data for AG5.0 demonstrate a favorable pharmacokinetic and
pharmacodynamic profile. The compound is orally bioavailable, shows dose-proportional
exposure in humans, and has a half-life supportive of once-daily dosing. Furthermore, AG5.0 is
a potent and selective inhibitor of the TKR-M kinase, leading to significant anti-tumor activity in
a disease-relevant xenograft model. These findings strongly support the continued clinical
development of AG5.0 for the treatment of cancers harboring the TKR-M mutation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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